
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as MTA, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. MTA is a synthetic derivative of thiazole, which is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They can be designed to target various bacterial strains, including resistant ones. The compound could potentially be developed into a new class of antibiotics that can be used to treat infections caused by Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi .
Antitumor and Cytotoxic Activity
Thiazole compounds have shown promise in cancer research due to their antitumor and cytotoxic activities. This particular compound may be researched for its efficacy against certain cancer cell lines, such as human malignant melanoma cells (A375), and could contribute to the development of new chemotherapeutic agents .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain relief medications. This compound could be explored for its effectiveness in reducing inflammation and alleviating pain .
Antifungal Activity
Thiazole derivatives like this compound can also serve as the basis for antifungal drugs. They can be particularly effective against fungal infections, offering an alternative to existing treatments and expanding the arsenal of antifungal agents .
Neuroprotective Agents
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into this compound could lead to the discovery of new drugs that protect nerve cells from damage or degeneration .
Antiviral Agents
Given the ongoing need for effective antiviral drugs, thiazole derivatives are being explored for their potential use against various viral infections. This compound’s structure could be optimized to inhibit viral replication and could be part of future antiviral therapies .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to inhibit type iii secretion in gram-negative bacteria
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other thiazole derivatives, it could potentially have antimicrobial or antiviral effects
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S3/c1-20-11-4-6-12(7-5-11)22-10-15(19)18-16-17-13(9-23-16)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXWOHQVFXRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)
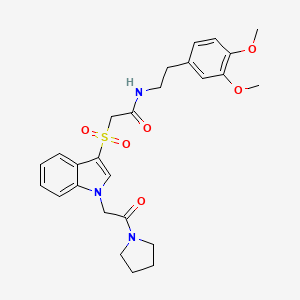
![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
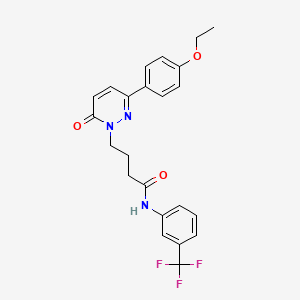
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
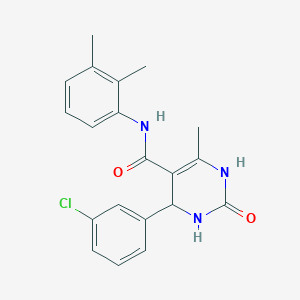
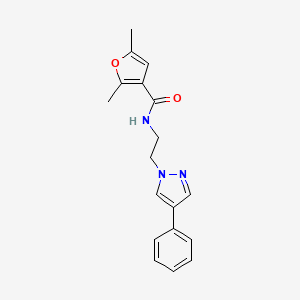
![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)
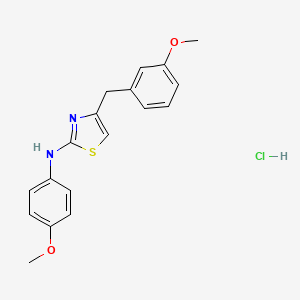


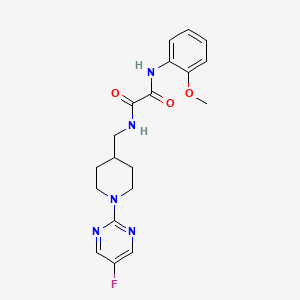
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2997563.png)